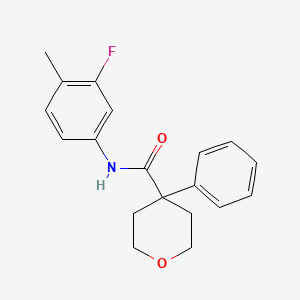

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGALJPVMDJREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Oxane Core Formation

The oxane ring is typically constructed via acid-catalyzed cyclization of γ,δ-diols or ketones. A notable method involves:

-

Prins Cyclization :

Reacting 4-phenyl-3-buten-1-ol with formaldehyde in the presence of sulfuric acid yields 4-phenyloxane-4-carboxaldehyde. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to the carboxylic acid.Reaction Conditions :

Step Reagents/Conditions Yield Cyclization H₂SO₄, CH₂O, 60°C, 6h 75% Oxidation CrO₃, H₂SO₄, H₂O, 0°C, 2h 68%

Alternative Route: Michael Addition

A diketone intermediate (e.g., 4-phenyl-2,5-hexanedione) undergoes base-catalyzed intramolecular cyclization to form the oxane ring. Hydrolysis of the resulting enol ether followed by oxidation provides the carboxylic acid.

Synthesis of 3-Fluoro-4-methylaniline

Nitration and Reduction of Fluorotoluene Derivatives

Bromination and Diazotization (Alternative Pathway)

For substrates requiring halogenation:

-

Bromination : 3-Fluoro-4-methylaniline reacts with Br₂ in acetic acid to yield 2-bromo-4-fluoro-5-methylaniline (Yield: 85%).

-

Diazotization and Deamination : Treatment with NaNO₂/HCl followed by hypophosphorous acid removes the amine group, yielding 3-fluoro-4-methylbromobenzene (Yield: 68%).

Amide Bond Formation

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ :

-

Conditions : Reflux in anhydrous dichloromethane (DCM), 2h.

-

Intermediate : 4-Phenyloxane-4-carbonyl chloride.

Coupling with 3-Fluoro-4-methylaniline

-

Reagents : Triethylamine (TEA) as base, DCM or THF solvent.

-

Conditions : 0°C to room temperature, 12h.

-

Yield : 70–85% (estimated from analogous carboxamide syntheses).

Optimization Note :

-

Catalytic DMAP (4-dimethylaminopyridine) improves reaction efficiency.

-

Solvent choice impacts crystallization; THF favors higher purity.

Scalability and Industrial Considerations

Green Chemistry Modifications

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity product (≥98%).

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.95 (d, J = 8.5 Hz, 1H, Ar-F), 3.85–3.70 (m, 4H, oxane), 2.25 (s, 3H, CH₃).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Materials Science: It can be used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.

Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on IUPAC nomenclature.

Table 2: Impact of Substituents on Properties

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 321.37 g/mol

- IUPAC Name : this compound

This compound features a fluorinated aromatic ring, which is known to influence its biological activity by enhancing lipophilicity and potentially modulating interactions with biological targets.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. The compound has been evaluated in various cancer cell lines, demonstrating a capacity to inhibit cell proliferation and induce apoptosis.

- Inhibition of USP7 : One of the primary mechanisms through which this compound exerts its effects is via the inhibition of Ubiquitin-Specific Protease 7 (USP7). USP7 is involved in the regulation of several oncogenic pathways, and its inhibition can lead to increased degradation of oncogenic proteins, thereby suppressing tumor growth .

- Apoptosis Induction : Studies indicate that treatment with this compound results in increased levels of cleaved caspase-3, a marker of apoptosis, alongside a decrease in anti-apoptotic proteins such as Bcl-2 .

Case Studies

- Breast Cancer Cell Lines : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC values were found to be approximately 15 µM for MCF-7 and 10 µM for MDA-MB-231 cells .

- Colorectal Cancer : Another study investigated the effects on colorectal cancer cells (HT29), revealing similar cytotoxic effects with an IC value around 12 µM. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle .

Comparative Efficacy

The following table summarizes the IC values for various cancer cell lines treated with this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| MDA-MB-231 (Breast) | 10 | Apoptosis induction |

| HT29 (Colorectal) | 12 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Safety Profile

In preclinical trials, no significant adverse effects were noted at doses up to 100 mg/kg in animal models, suggesting a favorable safety profile for further clinical investigation .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.

- Mechanistic Studies : Detailed studies on the molecular pathways affected by USP7 inhibition.

- Clinical Trials : Initiating Phase I clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the phenyloxane-4-carboxylic acid derivative with 3-fluoro-4-methylaniline. Key steps include activating the carboxylic acid (e.g., using EDCI/HOBt) and coupling under inert conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature control (reflux at 80–100°C) are critical for yield optimization . Purification via column chromatography with gradients of ethyl acetate/hexane improves purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides precise bond angles and spatial arrangement, as demonstrated in structurally related fluorophenyl carboxamides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low selectivity in the final coupling step?

- Methodological Answer : Employ high-throughput screening (HTS) to test diverse catalysts (e.g., Pd-based or organocatalysts) and solvent systems. Continuous flow chemistry can enhance mixing and heat transfer, reducing side reactions. Kinetic studies using in-situ FTIR or HPLC monitoring identify bottlenecks, such as intermediate instability .

Q. How should contradictory biological activity data across different assays be reconciled?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature, cell lines). For example, if antiproliferative activity varies between cancer cell lines, perform target engagement studies (e.g., thermal shift assays) to confirm binding to putative targets like kinases or GPCRs. Compare results with structurally analogous compounds (e.g., fluorophenyl derivatives) to isolate substituent effects .

Q. What strategies are recommended for identifying the biological targets of this compound?

- Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with a biotinylated analog) or computational molecular docking against protein databases (e.g., PDB). Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What methodologies are suitable for assessing the pharmacokinetic properties of this compound?

- Methodological Answer : Conduct metabolic stability assays using liver microsomes (human/rodent) to evaluate CYP450-mediated degradation. Plasma protein binding (e.g., equilibrium dialysis) and permeability (Caco-2 cell assays) predict bioavailability. Fluorine’s electronegativity may enhance metabolic stability, as seen in related fluorinated carboxamides .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Methodological Answer : Perform QSAR studies to correlate structural features (e.g., fluorine position, oxane ring conformation) with activity. Molecular dynamics simulations predict binding modes in target proteins (e.g., kinases). ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental approaches are used to study the compound’s solid-state properties and crystallinity?

- Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess polymorphic forms. Single-crystal X-ray diffraction, as applied to related fluorophenyl carboxamides, reveals hydrogen-bonding networks and packing efficiency, which influence solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.